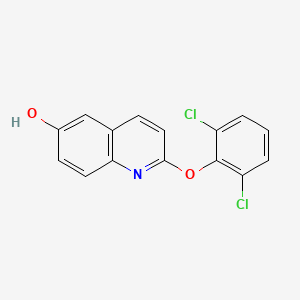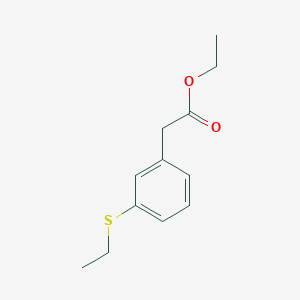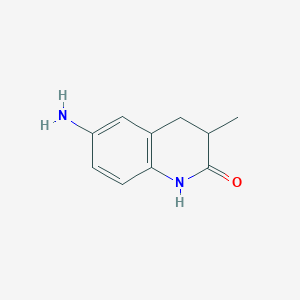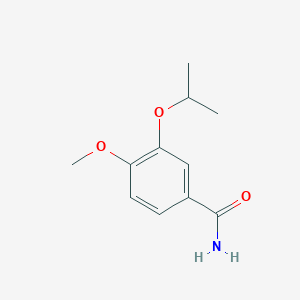
tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O3 . It is a derivative of piperidine and pyrazole, and it is often used as an intermediate in the synthesis of various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrazole derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyrazole in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in biological research to study the interactions of pyrazole derivatives with biological targets. It can serve as a model compound for investigating the binding affinity and activity of pyrazole-based drugs .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .
Comparación Con Compuestos Similares
tert-Butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.
tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate: Another derivative with similar structural features.
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: A related compound with a piperazine ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to the presence of both a pyrazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H21N3O3 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-8-14-15-9-10/h8-9,18H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
NZFCVQMXZOJJIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)






![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
